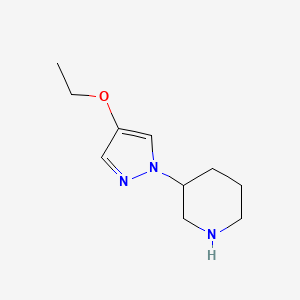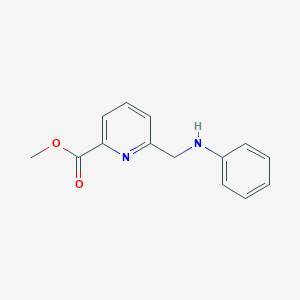
Methyl 6-((phenylamino)methyl)picolinate
Vue d'ensemble
Description
Methyl 6-((phenylamino)methyl)picolinate (MPMP) is a chemical compound that has been extensively studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine, and its chemical formula is C15H17N3O2. MPMP is a versatile compound that has been used in a variety of studies due to its ability to bind to proteins and other biological molecules. It has been used in studies ranging from drug development to cancer research.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis :
- Borane-trimethylamine complex, involving picolines, is used for selective methylation and formylation of amines with CO2 under metal-free conditions. This process is catalyzed by 6-amino-2-picoline, which demonstrates the utility of picoline derivatives in catalysis and synthetic chemistry (Zhang, Zhang, & Gao, 2021).
Complex Formation with Metal Cations :
- Studies on picolinic acid derivatives, including 6-methyl-picolinic acid, have shown their ability to form complexes with various metal cations. This property is significant for applications in coordination chemistry and material science (Anderegg, 1960).
Homolytic Aromatic Substitution :
- The homolytic phenylation of picolines, including studies on 3- and 4-picoline, sheds light on the chemical behavior of these compounds under certain reaction conditions. This research is valuable for understanding reaction mechanisms in organic chemistry (Abramovitch & Saha, 1966).
MRI Contrast Agents :
- Picolinate-containing macrocyclic Mn2+ complexes, which involve picolinic acid derivatives, have potential applications as MRI contrast agents. This illustrates the biomedical application of these compounds (Molnár et al., 2014).
Mitsunobu Reaction and Hydrolysis :
- Picolinic acid and its derivatives are excellent partners in the Mitsunobu reaction, which is a key reaction in synthetic organic chemistry. The subsequent hydrolysis of picolinate esters under neutral conditions demonstrates their versatility (Sammakia & Jacobs, 1999).
Synthesis of Heterocyclic Compounds :
- Research on the synthesis of heterocyclic compounds like camptothecin analogs involves the use of picolinic acid derivatives. This area has implications in pharmaceutical chemistry and drug development (Kametani, 1970).
Nuclear-Chemical Synthesis :
- Tritium-labeled phenyl-substituted picoline derivatives have been developed through nuclear-chemical synthesis. This research is significant in the field of radiochemistry and for studies involving labeled compounds (Shchepina et al., 2007).
Mécanisme D'action
Target of Action
Methyl 6-((phenylamino)methyl)picolinate is a derivative of picolinic acid, which is known to target multiple enzymes such as MAPK, PCSK9, MPO, SIRT1, and TNF-α . These enzymes play crucial roles in various biological processes, including inflammation, cholesterol metabolism, and cellular aging.
Mode of Action
These compounds typically bind to their target enzymes, altering their activity and leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-((phenylamino)methyl)picolinate are likely to be those regulated by its target enzymes. For instance, MAPK, PCSK9, MPO, SIRT1, and TNF-α are involved in pathways related to inflammation, cholesterol metabolism, oxidative stress, cellular aging, and immune response . By modulating the activity of these enzymes, Methyl 6-((phenylamino)methyl)picolinate could potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 6-((phenylamino)methyl)picolinate’s action would depend on the specific biochemical pathways it affects. Given its potential targets, this compound could potentially modulate inflammation, cholesterol metabolism, oxidative stress, cellular aging, and immune response . .
Propriétés
IUPAC Name |
methyl 6-(anilinomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSBIFUZHMQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((phenylamino)methyl)picolinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

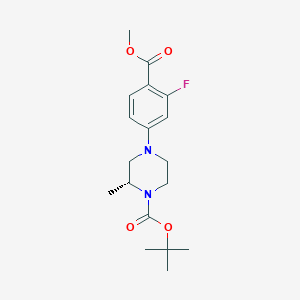
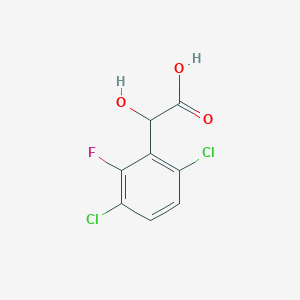

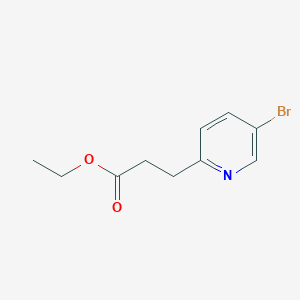
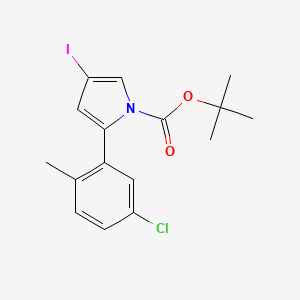
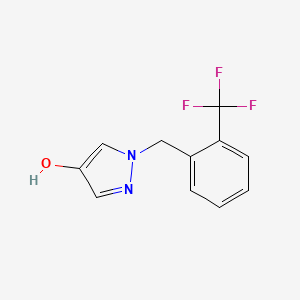

![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
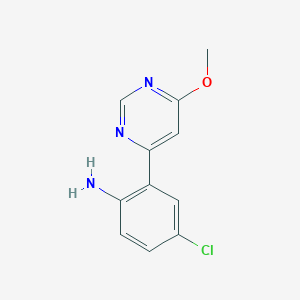
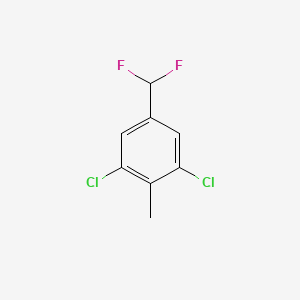
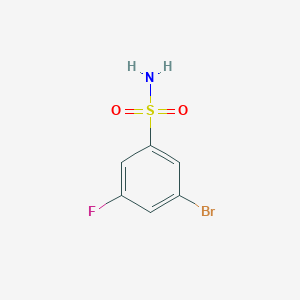
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)
